N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxyethyl group and an oxan-4-ylmethoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group via amidation reactions under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(7-oxo-7H-benz[de]anthracen-3-ylsulfanyl)acetamide
- (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate
- 2-[3-(2-methoxyethyl)-1-oxa-4-azaspiro[4.5]dec-3-yl]ethyl acetate
Uniqueness
N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .
Biological Activity
N-(2-methoxyethyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be described by its chemical formula C15H22N2O3 and is characterized by the presence of a pyridine ring, methoxy groups, and a carboxamide functional group. This unique structure is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine core followed by the introduction of methoxy and oxan moieties. Detailed synthetic pathways have been documented in patent literature, highlighting various methods for achieving high yields and purity .
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural features demonstrated IC50 values ranging from 1.2 to 8.7 µM against breast cancer cell lines (MCF-7), suggesting a promising potential for anticancer applications .
Antioxidant Properties
The antioxidant capacity of this compound has been explored, with findings indicating that methoxy and hydroxy substitutions enhance its ability to scavenge free radicals. This activity is critical for mitigating oxidative stress, which is linked to various diseases, including cancer . The ability to inhibit oxidative damage may also contribute to its antiproliferative effects.
Antibacterial Activity
In vitro studies have shown that compounds with similar structures possess antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported were as low as 8 µM, indicating strong antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Influence on Activity |
---|---|
Methoxy Groups | Enhance antioxidant and antiproliferative activity |
Carboxamide Functional Group | Critical for binding interactions with biological targets |
Oxan Ring | Contributes to lipophilicity and cellular permeability |
Research indicates that modifications in these structural components can lead to variations in biological efficacy, underscoring the importance of SAR studies in drug development .
Case Studies
- Anticancer Activity : A study involving derivatives of pyridine carboxamides showed promising results against MCF-7 cells, supporting further investigation into their mechanism of action and potential clinical applications .
- Antioxidant Mechanism : Another investigation demonstrated that compounds with methoxy substitutions exhibited superior radical scavenging abilities compared to standard antioxidants like BHT, suggesting their potential use in formulations aimed at reducing oxidative stress .
Properties
IUPAC Name |
N-(2-methoxyethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-9-6-16-15(18)13-2-3-14(17-10-13)21-11-12-4-7-20-8-5-12/h2-3,10,12H,4-9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAKAXVOSYIYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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